Donepezil-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29NO3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
ADEBPBSSDYVVLD-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Donepezil D5
Design and Synthesis Strategies for Deuterium (B1214612) Incorporation into Donepezil (B133215)
The introduction of deuterium into the Donepezil molecule is a strategic process designed to produce a stable, isotopically enriched compound without altering its fundamental chemical properties.
The most common isotopologue of Donepezil-d5 is 2-((1-(benzyl-d5)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov In this molecule, the five deuterium atoms are specifically located on the phenyl ring of the N-benzyl group.
Chemical Justification: The choice of these specific sites for deuteration is based on metabolic considerations. The metabolism of Donepezil in vivo involves enzymes such as CYP2D6 and CYP3A4. google.com The N-benzyl group is a potential site for metabolic modification. By replacing the hydrogen atoms on this aromatic ring with deuterium, the C-D bonds are stronger than the corresponding C-H bonds. This "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of these bonds, making deuterated analogs useful for studying drug metabolism. medchemexpress.com While other deuteration patterns are possible, such as at the alpha position to the indanone carbonyl, deuteration of the metabolically stable benzyl (B1604629) ring is common for creating internal standards for bioanalytical assays. researchgate.netresearchgate.net
The synthesis of this compound generally follows the established synthetic routes for unlabeled Donepezil, with the key difference being the introduction of a deuterated precursor at an appropriate stage. newdrugapprovals.orgscispace.com A common strategy involves the N-benzylation of a piperidine (B6355638) ring using a deuterated benzyl halide.
A representative multi-step pathway is as follows:
N-Benzylation of Piperidine Precursor: The synthesis often begins with a 4-substituted piperidine, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate). This precursor is reacted with (phenyl-d5)methyl bromide (benzyl-d5 bromide) in the presence of a base like potassium carbonate to yield N-(benzyl-d5) ethyl isonipecotate. scispace.comresearchgate.net
Reduction to Alcohol: The ester group of the resulting compound is then reduced to a primary alcohol using a strong reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) or lithium aluminum hydride to form (1-(benzyl-d5)piperidin-4-yl)methanol. scispace.comnih.gov
Oxidation to Aldehyde: The alcohol is subsequently oxidized to the corresponding aldehyde, 1-(benzyl-d5)piperidine-4-carboxaldehyde. This step can be achieved using methods like the Swern oxidation, which employs oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO). scispace.comnih.gov
Aldol (B89426) Condensation: The deuterated aldehyde is then condensed with 5,6-dimethoxy-1-indanone. This reaction is an aldol condensation, typically carried out in the presence of a strong base such as lithium diisopropylamide (LDA) or a milder base like sodium hydroxide, to form an intermediate α,β-unsaturated ketone (an enone). newdrugapprovals.orgscispace.com
Reduction to this compound: The final step is the reduction of the carbon-carbon double bond of the enone intermediate. This is commonly accomplished via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide, which reduces the double bond to yield the final product, racemic this compound. newdrugapprovals.orgfrontiersin.org
Reaction Yields: The yields for each step of the synthesis are monitored using standard techniques like thin-layer chromatography (TLC) and liquid chromatography to ensure efficient conversion before proceeding to the next step.
Isotopic Purity: This refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, five). It is a critical parameter for its use as an internal standard. A high isotopic purity (typically >98%) is required. tocris.com
Isotopic Enrichment: This measures the percentage of deuterium at each specific labeled position. The goal is to achieve a high level of incorporation at all five positions on the phenyl ring.
The evaluation of these parameters is primarily conducted using mass spectrometry, which can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio, and NMR spectroscopy. google.comchemicalsknowledgehub.com
| Parameter | Method of Evaluation | Typical Requirement |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Isotopic Purity | Mass Spectrometry (MS) | >98% d5 |
| Isotopic Enrichment | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | >99% atom D at each site |
Production of Stereoisomers of Deuterated Donepezil (e.g., (R)-Donepezil-d5, (S)-Donepezil-d5)
Donepezil possesses a single chiral center at the C2 position of the indanone ring and is commercially available as a racemate, a 1:1 mixture of its (R) and (S) enantiomers. nih.gov Consequently, the synthesis described above produces racemic this compound. The production of individual stereoisomers, (R)-Donepezil-d5 and (S)-Donepezil-d5, requires a chiral separation step, as stereospecific synthesis is complex.
The primary method for obtaining the pure enantiomers of this compound is chiral high-performance liquid chromatography (chiral HPLC). This technique utilizes a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation. Columns such as Chiralpak AD-H have proven effective for the enantioselective determination of Donepezil and its metabolites, and this methodology is directly applicable to the separation of deuterated analogs. researchgate.net The separated enantiomers can then be collected for use in specific research applications that require stereoisomerically pure compounds.
Analytical Characterization of Deuterated Donepezil for Research Purity
To ensure that this compound is suitable for its intended use, particularly as an internal standard in quantitative bioanalysis, it must undergo rigorous analytical characterization to confirm its identity, chemical purity, and isotopic integrity. plos.orgplos.org
The following analytical techniques are essential for its characterization:
High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is used to determine the chemical purity of the final compound. It separates this compound from any unreacted starting materials, byproducts, or other impurities. nih.gov
Mass Spectrometry (MS): This is the most critical technique for characterizing an isotopically labeled compound. High-resolution mass spectrometry confirms the molecular weight of this compound, which should be approximately 5 atomic mass units higher than that of unlabeled Donepezil. It is also the primary method for determining the isotopic purity by analyzing the distribution of isotopologues (d0, d1, d2, etc.). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR (Carbon-13 NMR): This provides further confirmation of the carbon skeleton of the molecule.
The combination of these methods provides a comprehensive characterization of the this compound compound, ensuring its identity, purity, and isotopic composition meet the stringent requirements for research applications.
| Analytical Technique | Purpose | Key Findings for this compound |
| HPLC | Determines chemical purity. | A single major peak indicating high purity (e.g., ≥98%). |
| Mass Spectrometry | Confirms molecular weight and isotopic purity. | A molecular ion peak corresponding to the mass of the d5 isotopologue. |
| ¹H NMR | Confirms structure and deuteration sites. | Absence of proton signals for the phenyl ring of the benzyl group. |
| ¹³C NMR | Confirms carbon framework. | Spectrum consistent with the Donepezil structure. |
Advanced Bioanalytical Methodologies Utilizing Donepezil D5
Development and Validation of Quantitative Analytical Methods
The development of robust and reliable quantitative methods is fundamental for pharmacokinetic, bioequivalence, and metabolic studies of Donepezil (B133215). Donepezil-d5 is integral to this process, ensuring high accuracy and precision.
LC-MS/MS is the predominant technique for the quantification of Donepezil in biological samples due to its superior sensitivity and selectivity. In these methods, this compound is added to samples at a known concentration during the preparation stages to account for procedural losses and instrumental variations.
Effective chromatographic separation is crucial to distinguish the analyte from endogenous matrix components, thereby minimizing interference. Since this compound has nearly identical chromatographic behavior to unlabeled Donepezil, the optimization focuses on achieving sharp, symmetrical peaks and an efficient run time for the analyte itself.
Reversed-phase chromatography is the most common approach. Researchers have optimized conditions using various C18 columns, which are well-suited for separating moderately polar compounds like Donepezil. plos.org Mobile phases typically consist of a mixture of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). plos.orgresearchgate.net Gradient elution is frequently employed to ensure adequate separation from early-eluting matrix components and to shorten the total analysis time. plos.org The goal is to achieve a retention time where Donepezil and this compound co-elute, ensuring they experience the same analytical conditions. plos.org
Table 1: Examples of Chromatographic Conditions for Donepezil Analysis Using a Deuterated Internal Standard
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Phenomenex Luna Omega Polar C18 (2.1x100 mm, 3 µm) plos.org | Imtakt Cadenza® CD-C18 (100 x 3 mm, 3 µm) researchgate.net |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile plos.org | 0.1% Formic acid in water and methanol (20:80, v/v) researchgate.net | | Elution Type | Gradient plos.org | Isocratic researchgate.net | | Flow Rate | 0.25 mL/min plos.org | 0.2 mL/min researchgate.net | | Column Temp. | 40°C plos.org | Not Specified | | Run Time | 8.0 minutes plos.org | 5.0 minutes researchgate.net |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity required for bioanalysis. The mass spectrometer is tuned to detect specific precursor-to-product ion transitions for both Donepezil and this compound.
For detection, electrospray ionization (ESI) in the positive ion mode is universally used, as the piperidine (B6355638) nitrogen in the Donepezil structure is readily protonated. In MRM, the protonated molecule ([M+H]⁺) is selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable product ion is selected by the third quadrupole for detection. The transition for Donepezil is typically m/z 380 → 91, with the m/z 91 fragment corresponding to the stable benzyl (B1604629) tropylium (B1234903) ion. plos.orgresearchgate.netplos.org For this compound, the precursor ion is shifted by 5 mass units to m/z 385. nih.gov The specific product ion can vary depending on the location of the deuterium (B1214612) labels. One common transition reported is m/z 385.3 → 96.1. nih.gov The instrument parameters, such as collision energy and declustering potential, are optimized for each transition to maximize signal intensity. plos.org
Table 2: Representative Mass Spectrometric Transitions for Donepezil and Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Donepezil | 380.2 | 91.2 | ESI+ | plos.orgplos.org |
| Donepezil | 380.3 | 90.9 | ESI+ | researchgate.net |
| This compound | 385.3 | 96.1 | ESI+ | nih.gov |
| Donepezil-d7 | 387.3 | 98.3 | ESI+ | researchgate.net |
A significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the analyte, causing either ion suppression or enhancement. researchgate.net This variability can severely compromise the accuracy and reproducibility of the assay.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to mitigate matrix effects. reddit.com Because this compound co-elutes with Donepezil and has the same ionization efficiency, it is affected by ion suppression or enhancement in the same way as the analyte. myadlm.org Quantification is based on the ratio of the analyte peak area to the IS peak area. As both signals are affected proportionally, the ratio remains constant and independent of the matrix effect, leading to accurate quantification. annexpublishers.com Studies consistently demonstrate that methods using this compound or similar SIL-IS can achieve high accuracy and precision even in complex matrices like plasma. annexpublishers.com
While LC-MS/MS is the dominant platform, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used in the bioanalysis of Donepezil and its metabolites. vu.nlnih.gov For a compound to be suitable for GC-MS, it must be thermally stable and volatile. Donepezil may require derivatization to improve its chromatographic properties and thermal stability.
In research contexts, GC-MS has been employed to measure plasma concentrations of Donepezil and its metabolites. vu.nl As with LC-MS/MS, the use of a stable isotope-labeled internal standard is the preferred approach for accurate quantification in GC-MS to correct for variations in extraction, derivatization, and injection volume. koreamed.org Although specific applications detailing this compound in GC-MS assays are less common in the literature than for LC-MS/MS, the principles of isotope dilution mass spectrometry are directly transferable and represent best practice for the technique.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Rigorous Method Validation Parameters in Bioanalytical Research
Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo rigorous validation to demonstrate its reliability. This validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). annexpublishers.com The use of this compound as an internal standard is crucial for meeting the stringent acceptance criteria for these parameters.
Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of Donepezil or this compound. plos.org
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. annexpublishers.com Calibration curves are constructed using the peak area ratio of Donepezil to this compound.
Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). plos.organnexpublishers.com
Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. While recovery does not need to be 100%, it should be consistent and reproducible. annexpublishers.com
Matrix Effect: This is specifically assessed to ensure that the use of this compound adequately compensates for any ion suppression or enhancement across different sources of the biological matrix. plos.org
Stability: The stability of Donepezil in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at low temperatures. plos.organnexpublishers.com
Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria (per FDA Guidance)
| Parameter | Description | General Acceptance Criteria |
|---|---|---|
| Linearity | Correlation of concentration vs. response | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness to the nominal concentration | Mean concentration within ±15% of nominal (±20% at LLOQ¹) |
| Precision | Repeatability of measurements (as %CV²) | %CV should not exceed 15% (20% at LLOQ¹) |
| Selectivity | No significant interference at analyte/IS retention times | Response in blank <20% of LLOQ¹ for analyte, <5% for IS |
| Stability | Analyte stability under various conditions | Mean concentration within ±15% of nominal |
¹LLOQ: Lower Limit of Quantification ²CV: Coefficient of Variation
Linearity, Accuracy, and Precision Assessment for this compound Methods
The validation of a bioanalytical method is crucial to ensure its reliability for the intended application. Key parameters evaluated include linearity, accuracy, and precision, which are rigorously assessed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). plos.orgnih.govresearchgate.net
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Donepezil quantification using a deuterated internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. These curves consistently demonstrate excellent linearity, with coefficients of determination (r²) typically exceeding 0.99. plos.orgresearchgate.net For instance, one method showed a linear range of 0.5 to 1,000 ng/mL with an r² of ≥0.9999. plos.orgnih.gov Another study established linearity from 0.1 ng/mL to 100 ng/mL with a regression coefficient of 0.9993. lcms.cz
Accuracy refers to the closeness of the mean test results to the true value. It is often expressed as the percentage of the nominal concentration. For bioanalytical methods, the accuracy should generally be within ±15% of the nominal value, and within ±20% for the lower limit of quantification (LLOQ). researchgate.net Validated methods for Donepezil consistently meet these criteria. Studies have reported intra- and inter-batch accuracies ranging from 98.0% to 110.0% and 100.7% to 104.7%, respectively. nih.gov Another comprehensive validation showed accuracy ranging from 96.0% to 109.6%. plos.orgnih.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV, %). Like accuracy, the precision should not exceed 15% (20% at the LLOQ). researchgate.net Methods utilizing deuterated Donepezil demonstrate high precision, with intra- and inter-batch CVs typically below 8%. nih.gov For example, one study reported intra- and inter-batch precision from 0.98% to 5.59% and from 2.74% to 7.97%, respectively. nih.gov Another study documented precision at ≤13.9%. plos.orgnih.gov
| Parameter | Concentration Range (ng/mL) | Observed Value | Reference |
|---|---|---|---|
| Linearity (r²) | 0.5 - 1,000 | ≥ 0.9999 | plos.orgnih.gov |
| Linearity (r²) | 0.1 - 100 | 0.9993 | lcms.cz |
| Accuracy (% Bias) | Quality Control Samples | 96.0% to 109.6% | plos.orgnih.gov |
| Accuracy (% Bias) | Quality Control Samples | 98.0% to 110.0% | nih.gov |
| Precision (% CV) | Quality Control Samples | ≤ 13.9% | plos.orgnih.gov |
| Precision (% CV) | Quality Control Samples | 0.98% to 7.97% | nih.gov |
Sensitivity (LLOQ, LOD) Determination in Preclinical Matrices
The sensitivity of a bioanalytical method is determined by its limit of detection (LOD) and lower limit of quantitation (LLOQ). The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.gov The LLOQ is the lowest concentration that can be measured with acceptable accuracy (within ±20%) and precision (CV ≤ 20%). researchgate.netnih.gov
For preclinical research, such as pharmacokinetic studies in rats, high sensitivity is essential, often requiring the analysis of small sample volumes like 20 μL of plasma. plos.orgnih.gov LC-MS/MS methods using deuterated internal standards like this compound achieve excellent sensitivity. Validated methods have established an LLOQ as low as 0.5 ng/mL in rat plasma. plos.orgnih.gov Another study reported an LLOQ of 50 ng/mL and an LOD of 20 ng/mL for an HPLC-based method. nih.gov In human plasma, methods have demonstrated an LLOQ of 0.1 ng/mL. lcms.cz This level of sensitivity is crucial for accurately characterizing the pharmacokinetic profile of Donepezil, especially during the elimination phase. plos.orgnih.gov
| Parameter | Matrix | Concentration (ng/mL) | Reference |
|---|---|---|---|
| LLOQ | Rat Plasma | 0.5 | plos.orgnih.gov |
| LLOQ | Human Plasma | 0.1 | lcms.cz |
| LOD | Rat Plasma | 20 | nih.gov |
| Quantitation Limits | Human Plasma | 0.1 - 0.3 (Fluorescent) | nih.gov |
| Quantitation Limits | Human Plasma | 1.2 - 4.3 (Photometric) | nih.gov |
Stability Research of Donepezil and this compound in Biological Research Samples
Assessing the stability of an analyte in biological matrices under various conditions is a critical component of method validation. It ensures that the measured concentration reflects the true concentration at the time of sample collection. Donepezil's stability has been investigated under forced degradation conditions, including exposure to acidic, alkaline, oxidative, thermal, and photolytic stress. rjpbcs.comscielo.br
Donepezil has been found to be relatively stable under mild acidic conditions but is labile in alkaline solutions, where significant degradation occurs. rjpbcs.comscielo.brchalcogen.ro It is also sensitive to oxidative stress, showing degradation in the presence of hydrogen peroxide. rjpbcs.comresearchgate.net Conversely, the compound demonstrates good stability under photolytic (light exposure) and dry heat conditions. rjpbcs.comscielo.br
In the context of bioanalysis, the stability of both the analyte and the internal standard within the biological matrix is paramount. This includes short-term stability at room temperature, long-term stability under frozen storage (e.g., -20°C or -80°C), and freeze-thaw stability. Validated methods demonstrate that Donepezil and its deuterated internal standard are stable in plasma for extended periods under typical storage conditions. For instance, one study confirmed stability for at least 184 days at -20°C. researchgate.netsemanticscholar.org Post-preparative stability is also assessed to ensure that the processed samples are stable in the autosampler; one study confirmed stability for at least 24 hours at 4°C. plos.org
| Condition | Observation | Reference |
|---|---|---|
| Alkaline (e.g., 2N NaOH) | Fast hydrolysis and measurable degradation observed. | rjpbcs.comscielo.br |
| Acidic (e.g., 1N HCl) | Relatively stable under mild conditions; some degradation detected. | scielo.brchalcogen.ro |
| Oxidative (e.g., 6% H₂O₂) | Sensitive to degradation. | rjpbcs.comresearchgate.net |
| Photolytic (Sunlight) | Stable. | rjpbcs.comscielo.br |
| Dry Heat | Stable. | rjpbcs.comscielo.br |
| Long-Term Storage (-20°C) | Stable in plasma for at least 184 days. | researchgate.netsemanticscholar.org |
| Autosampler (4°C) | Stable in extracted samples for at least 24 hours. | plos.org |
Application of this compound in Quantitative Research of Donepezil Analogs and Metabolites
LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Donepezil and these key metabolites in human plasma. researchgate.netnih.govsemanticscholar.org In these assays, a deuterated analog like this compound or a structurally similar compound serves as the internal standard to ensure accurate quantification of all analytes. researchgate.netsemanticscholar.org
These methods have been applied in clinical settings to monitor drug and metabolite levels in patients with Alzheimer's disease. nih.gov Such studies have revealed wide inter-patient variability in plasma concentrations. For example, in one patient population, trough concentrations ranged from 10-106 ng/mL for Donepezil, 1.2-36 ng/mL for 6DD, and 0.5-45.4 ng/mL for DNox. nih.gov Notably, in some patients, the plasma concentrations of the active metabolites were higher than that of the parent drug, highlighting the importance of comprehensive metabolic profiling in clinical research. nih.gov The validated linearity for these multi-analyte methods typically ranges from 0.5–100 ng/mL for Donepezil and 0.2–40 ng/mL for the metabolites. researchgate.netsemanticscholar.org
Preclinical Pharmacokinetic and Metabolic Research Utilizing Donepezil D5
Comparative Pharmacokinetic Studies in Animal Models (e.g., Rodent, Canine)
Pharmacokinetic studies in animal models are fundamental to understanding the behavior of a drug in a biological system. Donepezil-d5 is instrumental in these studies, primarily by ensuring the accuracy of analytical measurements.
Investigation of Absorption, Distribution, and Excretion (ADME) in Preclinical Species
Studies in preclinical species such as rats and dogs have been crucial in characterizing the ADME profile of Donepezil (B133215). Following oral administration in rats, Donepezil is rapidly absorbed. researchgate.net The distribution of Donepezil is extensive, with notable accumulation in the liver, which is a major site of metabolism. longdom.org In dogs, similar extensive distribution has been observed. longdom.org
Excretion of Donepezil and its metabolites occurs through both renal and fecal routes. In rats, a significant portion of the administered dose is excreted in the bile, indicating the importance of the biliary excretion pathway. researchgate.net The use of a stable isotope-labeled tracer like this compound in such studies can offer advantages over radio-labeled compounds by avoiding the complexities and safety considerations associated with radioactivity.
Assessment of Tissue Distribution Profiles of Donepezil and Its Metabolites Using this compound
Detailed tissue distribution studies have revealed that Donepezil readily crosses the blood-brain barrier, a key characteristic for a centrally acting agent. longdom.org High concentrations of the parent drug are found in the brain, while its metabolites show limited permeability. longdom.org In rats, brain concentrations of Donepezil have been found to be approximately twice as high as those in plasma. longdom.org
While specific studies detailing the use of this compound for mapping tissue distribution were not prevalent in the reviewed literature, the use of deuterated compounds for such purposes is a well-established technique. It allows for the differentiation of the administered drug from its endogenous counterparts and can provide precise quantification in various tissues.
Table 1: Comparative Pharmacokinetic Parameters of Donepezil in Preclinical Species
| Parameter | Rat (Male) | Dog |
| Total Plasma Clearance (intravenous) | 78.6 ml/min/kg | 88.3 ml/min/kg |
| Total Plasma Clearance (oral) | 140 ml/min/kg | 105 ml/min/kg |
| Plasma Protein Binding | ~74% | ~74% |
This table presents a summary of key pharmacokinetic parameters of Donepezil in rats and dogs, highlighting the inter-species differences.
Modeling and Simulation Approaches in Preclinical Pharmacokinetics
Pharmacokinetic modeling and simulation are powerful tools for predicting the behavior of a drug and for designing clinical studies. In the context of Donepezil, various models have been developed to describe its pharmacokinetics. A two-compartment model has been effectively used to describe the distribution and elimination of Donepezil in rats. nih.gov
The accuracy of these models is heavily reliant on the quality of the input data, which is where the use of this compound as an internal standard becomes critical. By ensuring precise concentration-time data, this compound contributes significantly to the robustness and predictive power of pharmacokinetic models.
In Vitro and Ex Vivo Metabolic Pathway Elucidation
Understanding the metabolic fate of a drug is a cornerstone of drug development. In vitro and ex vivo systems are employed to identify metabolites and the enzymes responsible for their formation.
Identification of Novel Donepezil Metabolites using this compound as a Tracer
The metabolism of Donepezil is complex, involving multiple biotransformation pathways. In recent studies, advanced analytical techniques such as non-targeted metabolomics have led to the identification of numerous Donepezil metabolites in rats, including 23 newly identified ones. mdpi.com The major metabolic pathways include O-demethylation, N-debenzylation, and hydroxylation, followed by conjugation with glucuronic acid and sulfurous acid. mdpi.com
The use of a stable isotope-labeled tracer like this compound is particularly advantageous in metabolite identification studies. The characteristic mass shift between the parent drug and its deuterated analog allows for the rapid and unambiguous identification of drug-related metabolites in complex biological matrices, a technique often referred to as "metabolite hunting."
Table 2: Major Metabolites of Donepezil Identified in Preclinical In Vitro Systems
| Metabolite ID | Metabolic Pathway | Species Identified |
| M1/M2 | O-demethylation | Rat, Mouse, Human |
| M4 | N-debenzylation | Rat, Mouse, Human |
| - | Hydroxylation | Rat, Mouse, Human |
| - | N-oxidation | Rat, Mouse, Human |
This table summarizes the major metabolic pathways and the corresponding metabolites of Donepezil that have been identified in in vitro studies using liver microsomes from different species.
Research on Cytochrome P450 (CYP) Isoform-Specific Metabolism with this compound
In vitro studies using human and animal liver microsomes have identified the key cytochrome P450 enzymes involved in Donepezil metabolism. The formation of the O-demethylated metabolites (M1 and M2) is primarily mediated by CYP2D6, while the N-debenzylation pathway to form M4 is mainly catalyzed by CYP3A4. researchgate.net CYP1A2 is also known to be involved in its metabolism. clinpgx.org
While direct studies employing this compound to probe CYP isoform-specific metabolism were not found, deuterated compounds are valuable tools in such research. The kinetic isotope effect, which can occur upon deuterium (B1214612) substitution at a site of metabolism, can provide insights into the rate-limiting steps of enzymatic reactions and help to further elucidate metabolic pathways.
Contribution of Non-CYP Enzymes and Conjugation Pathways (e.g., Glucuronidation) to Donepezil Metabolism Research
While the primary metabolism of donepezil is mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, non-CYP pathways, including conjugation reactions, play a significant role in its biotransformation and elimination. nih.govnih.govclinpgx.org The major metabolites of donepezil, formed through processes like O-dealkylation and hydroxylation, undergo further conjugation with glucuronic acid. nih.govclinpgx.orgmdpi.com This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. clinpgx.orgdrugbank.com
In preclinical research designed to elucidate these metabolic pathways, stable isotope-labeled internal standards like this compound are indispensable. They are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of both the parent drug and its various metabolites, including the glucuronide conjugates, in complex biological matrices.
The table below summarizes the key metabolic pathways for donepezil, highlighting the role of both CYP and non-CYP enzymes.
| Metabolic Pathway | Enzymes Involved | Key Metabolites | Significance |
|---|---|---|---|
| Phase I: Oxidation | CYP3A4, CYP2D6, CYP1A2 | M1 (O-desmethyl), M2 (hydroxylated), M4 (hydrolysis), M6 (N-oxidation) | Primary biotransformation creating sites for conjugation. clinpgx.org |
| Phase II: Conjugation | UDP-glucuronosyltransferases (UGTs) | M11 (M1-glucuronide), M12 (M2-glucuronide) | Increases water solubility for efficient elimination. nih.govclinpgx.org |
Stereoselective Metabolism Research of Donepezil Enantiomers using this compound
Donepezil is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)-donepezil and (S)-donepezil, which are non-superimposable mirror images of each other. nih.govmagtechjournal.com Research has demonstrated that the metabolism and pharmacokinetics of these enantiomers are stereoselective, meaning one enantiomer is processed differently than the other in the body. nih.govnih.gov
In vitro studies using human liver microsomes have shown that (R)-donepezil degrades at a faster rate than (S)-donepezil. nih.gov The maximal rate of metabolism (Vmax) for the (R)-enantiomer is significantly higher than that for the (S)-enantiomer. nih.gov This differential metabolism leads to observable differences in plasma concentrations in patients, where the levels of (S)-donepezil are typically higher than those of (R)-donepezil. nih.gov Studies in Han Chinese patients with Alzheimer's disease confirmed that CYP2D6 is the primary enzyme responsible for this stereoselective metabolism, with different genetic variants of CYP2D6 affecting the metabolism of the enantiomers differently. nih.gov
The accurate investigation of this stereoselectivity heavily relies on sophisticated analytical techniques. This compound plays a critical role as an internal standard in LC-MS/MS methods developed to separate and quantify the individual (R)- and (S)-enantiomers in biological samples like plasma. nih.gov This ensures the high precision and accuracy required to discern the subtle but significant pharmacokinetic differences between the two forms.
The following table presents comparative pharmacokinetic data for donepezil enantiomers from a study in rabbits, illustrating the observed stereoselectivity. magtechjournal.com
| Pharmacokinetic Parameter | R(-)-Donepezil | S(+)-Donepezil | Significance (P-value) |
|---|---|---|---|
| t_max (h) | 1.09 ± 0.54 | 1.35 ± 0.48 | Not specified |
| C_max (mg·L⁻¹) | 2.08 ± 0.59 | 1.22 ± 0.22 | P < 0.01 |
| AUC₀₋₄₈ (mg·h·L⁻¹) | 18.76 ± 7.11 | 9.42 ± 2.92 | P < 0.05 |
| AUC₀₋∞ (mg·h·L⁻¹) | 21.74 ± 22.01 | 10.79 ± 3.87 | P < 0.05 |
Research on Kinetic Isotope Effects (KIE) in Donepezil Metabolism
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. In pharmaceutical research, this most commonly involves replacing a hydrogen atom (¹H) with deuterium (²H or D). This substitution can significantly impact drug metabolism because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can slow down metabolic reactions that involve the cleavage of this bond.
For a drug like donepezil, which is metabolized by CYP enzymes through oxidative processes like O-demethylation and hydroxylation, deuteration at a metabolic site is expected to decrease the rate of metabolism. nih.govmdpi.com This slowing of metabolic clearance can lead to a longer half-life and increased drug exposure. While specific KIE studies on this compound are not extensively published, the principles of KIE suggest that the placement of deuterium atoms on the methoxy (B1213986) groups or other sites of hydroxylation would likely reduce the rate of formation of corresponding metabolites. This strategy is sometimes intentionally employed in drug design ("deuterated drugs") to create a more favorable pharmacokinetic profile.
The analysis of KIE in drug metabolism involves both experimental and theoretical methods.
Experimental Approaches: The most direct experimental method is to incubate the deuterated compound (e.g., a specifically deuterated version of donepezil) and the non-deuterated parent drug with a metabolically active system, such as human liver microsomes or recombinant CYP enzymes. researchgate.net The rates of metabolite formation are then measured over time using techniques like LC-MS/MS. The ratio of the rates (kH/kD) gives the experimental KIE value. A value significantly greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic reaction. This compound, while typically used as an internal standard, could be adapted for such studies if the deuterium atoms are located at a site of metabolic attack.
Theoretical Approaches: Computational chemistry provides powerful tools to predict and understand KIE. Quantum mechanical calculations can be used to model the transition state of the metabolic reaction (e.g., hydrogen abstraction by a CYP enzyme). By calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and the transition state, a theoretical KIE can be determined. These theoretical models can help interpret experimental results and provide detailed insight into the reaction mechanism at an atomic level.
Preclinical Drug-Drug Interaction Studies Involving this compound (e.g., Enzyme Induction/Inhibition)
Preclinical evaluation of potential drug-drug interactions (DDIs) is a critical step in drug development. For donepezil, which is primarily metabolized by CYP3A4 and CYP2D6, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. nih.govclinpgx.org
In vitro studies using pooled human liver microsomes (HLMs) are a standard method for investigating these interactions. researchgate.netnih.gov In these experiments, donepezil is incubated with HLMs in the presence and absence of a potential interacting drug. The rate of donepezil metabolism (i.e., the formation of its metabolites) is then measured. A decrease in the metabolic rate in the presence of the co-administered drug suggests inhibition of the metabolizing enzymes.
This compound is a vital tool in these studies, serving as the internal standard for the LC-MS/MS-based quantification of donepezil and its metabolites. This ensures the reliability of the data used to calculate key DDI parameters, such as the half-maximal inhibitory concentration (IC50).
For example, a recent study investigated the interaction between donepezil and tadalafil (B1681874), another drug metabolized by CYP3A4. nih.gov The results showed that tadalafil inhibited the metabolism of donepezil in a concentration-dependent manner, primarily through time-dependent inhibition of CYP3A4. nih.gov Conversely, donepezil did not significantly affect the metabolism of tadalafil. nih.gov Other studies have shown that potent CYP3A4 inhibitors like ketoconazole (B1673606) can inhibit donepezil metabolism, while CYP2D6 inhibitors like quinidine (B1679956) can also play a role. researchgate.net
The table below summarizes findings from an in vitro DDI study involving donepezil and tadalafil. nih.gov
| Condition | Parameter | Result |
|---|---|---|
| Donepezil (0.1 µM) + Tadalafil (1 µM) | Increase in Donepezil Half-life | 32.3% |
| Donepezil (0.1 µM) + Tadalafil (1 µM) | Decrease in N-desbenzyl donepezil formation | 28.3% |
| Donepezil (0.1 µM) + Tadalafil (1 µM) | Decrease in 3-hydroxy donepezil formation | 30.3% |
| Tadalafil Inhibition of CYP3A4 | IC₅₀ Value | 22.6 µM |
Mechanistic and in Vitro Enzymatic Research with Donepezil D5
Research on Cholinesterase Enzyme Inhibition Kinetics
Donepezil (B133215) is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). nih.govbiomolther.org In vitro studies have consistently demonstrated its high inhibitory activity against AChE. The order of inhibitory potency (IC50) towards AChE activity for Donepezil compared to other cholinesterase inhibitors has been established as 6.7 nM in some studies. nih.gov Kinetic evaluations reveal that Donepezil exhibits a mixed-inhibition mode, indicating it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net This dual binding capability is a key feature of its inhibitory mechanism. researchgate.net
Research into Donepezil-based analogs has shown that modifications to its structure can impact its inhibitory potency. For instance, replacing the phenyl moiety with a pyridine (B92270) ring can lead to equally potent inhibitors of AChE. nih.gov Histochemical studies have shown that Donepezil's inhibitory effect is dose-dependent and varies across different brain regions, with the cortex and hippocampal formation being the most sensitive. nih.gov
Table 1: Comparative AChE Inhibitory Potency (IC50) of Various Cholinesterase Inhibitors
| Compound | IC50 (nM) for AChE | Selectivity for AChE over BChE |
|---|---|---|
| Donepezil | 6.7 | High |
| Physostigmine | 0.67 | Moderate |
| Rivastigmine | 4.3 | Moderate |
| TAK-147 | 12 | High |
| Tacrine (B349632) | 77 | None |
| Ipidacrine | 270 | None |
Data sourced from comparative in vitro studies. nih.gov
Donepezil demonstrates high selectivity for AChE over butyrylcholinesterase (BChE). nih.gov While it does inhibit BChE, its affinity for this enzyme is significantly lower than for AChE. nih.gov This selectivity is a distinguishing feature compared to other inhibitors like tacrine or rivastigmine, which show less or no selectivity. nih.govnih.gov The benzylpiperidine structure of Donepezil is a key contributor to this high selectivity. nih.gov Although BChE's role in a healthy brain is considered minor, its activity increases as Alzheimer's disease progresses, suggesting that its inhibition may become more relevant in later stages of the disease. nih.gov
Molecular docking studies have provided detailed insights into the interaction between Donepezil and the AChE active site. The crystal structure of human AChE complexed with Donepezil (PDB ID: 4EY7) serves as a common reference for these studies. nih.gov The modeling reveals that Donepezil binds within the active-site gorge of AChE, extending from the CAS near the bottom to the PAS at the top. nih.gov
Key interactions include:
Indanone Moiety : Binds to the PAS via π-π stacking interactions with aromatic residues like Trp286. nih.govnih.gov
Piperidine (B6355638) Ring : Interacts with tyrosine (Tyr337) in the anionic part of the catalytic site. nih.govnih.gov
Benzyl (B1604629) Moiety : Forms hydrophobic interactions within the gorge. researchgate.net
These computational studies confirm the dual-binding nature of Donepezil and are used to rationally design new analogs with potentially improved binding affinities and selectivity. nih.govnih.govresearchgate.net Molecular dynamics simulations further suggest that Donepezil's binding is a dynamic process involving multiple stable interaction modes. researchgate.net
Table 2: Key Amino Acid Residues in AChE Interacting with Donepezil
| Donepezil Moiety | Interacting AChE Residue(s) | Type of Interaction |
|---|---|---|
| Indanone | Trp286, Tyr341 | π-π stacking, π-alkyl |
| Piperidine | Tyr337 | Cation-π |
| Benzyl | Phe338, Trp86 | π-alkyl, π-π stacking |
Data compiled from multiple molecular docking studies. nih.govnih.govresearchgate.net
Research on Donepezil Interactions with Other Enzymes and Transporters (e.g., P-glycoprotein)
Donepezil's interaction with metabolic enzymes and transporters is crucial for its pharmacokinetic profile. It is known to be a substrate for cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. drugbank.com
Its relationship with the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, has also been investigated. In vitro studies show that Donepezil is a weak inhibitor of P-gp, with an EC50 of 34.85 ± 4.63 μM. nih.gov Research using P-gp deficient mouse models has demonstrated that Donepezil is actively exported out of the brain by P-gp. nih.govresearchgate.net In these models, the absence of P-gp resulted in significantly higher brain concentrations of Donepezil, indicating that P-gp activity at the blood-brain barrier limits the drug's bioavailability in the central nervous system. nih.gov
Application of Donepezil in In Vitro Cell-Based Research Models
Donepezil has been utilized in various in vitro cell-based models to study its neuroprotective effects beyond cholinesterase inhibition. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used. researchgate.netmdpi.com In these models, Donepezil has been shown to protect cells against amyloid-beta (Aβ)-induced toxicity. nih.gov
Other studies using cardiac microvascular endothelial cells (CMECs) have demonstrated that Donepezil can protect against oxygen-glucose deprivation/reoxygenation-induced injury by inhibiting apoptosis and maintaining cell function via the PARP1/NF-κB signaling pathway. nih.gov These cell-based assays are instrumental in exploring the multifunctional properties of Donepezil and its potential role in mitigating various aspects of cellular damage associated with neurodegenerative and ischemic conditions. nih.govmdpi.com
Future Directions and Emerging Research Avenues for Deuterated Donepezil
Development of Novel Donepezil-d5-Based Research Probes and Radiotracers
The use of deuterium-labeled compounds in the development of probes and radiotracers for molecular imaging, particularly Positron Emission Tomography (PET), is a promising research frontier. iaea.orgresearchgate.net Deuteration can enhance the metabolic stability of a radiolabeled molecule, which is a critical attribute for a successful PET tracer. snmjournals.org By reducing the rate of metabolism through the kinetic isotope effect, deuterated radiotracers can minimize the formation of confounding radiometabolites that might otherwise create background noise and complicate image interpretation. iaea.orgresearchgate.net
For a compound like donepezil (B133215), which targets acetylcholinesterase (AChE) in the brain, a this compound based PET tracer could offer significant advantages. Researchers are exploring deuteration as a strategy to improve the imaging performance of diagnostics for Alzheimer's disease. researchgate.net A potential radiolabeled version of this compound could be used to:
Quantify Target Engagement: Visualize and measure the binding of donepezil to AChE in the living brain with greater accuracy.
Improve Pharmacokinetic Imaging: Track the brain penetration and distribution of the drug more precisely due to a more stable signal from the parent radiotracer.
Study Disease Progression: A stable and reliable tracer could be used in longitudinal studies to monitor changes in AChE density or accessibility as Alzheimer's disease progresses.
Beyond PET, this compound can serve as a stable isotope-labeled internal standard for highly sensitive and accurate quantification in biodistribution and metabolism studies, providing a clear and unambiguous signal in mass spectrometry-based assays. pharmaffiliates.com
Integration of this compound Data into Systems Biology and Quantitative Systems Pharmacology (QSP) Models
Quantitative Systems Pharmacology (QSP) integrates data from biological pathways and pharmacological actions into mathematical models to predict how drugs affect human physiology. allucent.com These models are powerful tools in drug development for forecasting drug responses, optimizing dosing, and understanding the complex interactions between a drug and a disease state. nih.govresearchgate.net
Data derived from studies using this compound can provide critical inputs to refine and validate QSP models for Alzheimer's disease therapies. The primary advantage of using a deuterated analog is the ability to conduct precise pharmacokinetic (PK) studies due to the kinetic isotope effect, which slows down metabolism. nih.gov
Key applications include:
Personalized Medicine Simulation: Stable isotope-labeled drugs are valuable for assessing drug pharmacology in specific patient populations or under chronic administration. nih.gov QSP models built with data from this compound could be used to simulate how variability in patient metabolism (e.g., CYP2D6 or CYP3A4 enzyme activity) might impact therapeutic outcomes, paving the way for personalized dosing strategies.
Elucidating Drug-Disease Interactions: By providing cleaner pharmacokinetic data, this compound can help QSP models more accurately link drug concentration at the target site with downstream effects on the complex biological networks underlying Alzheimer's pathology.
Research on Targeted Delivery Systems for Donepezil using Deuterated Analogs (preclinical focus)
Targeted drug delivery systems, such as nanoparticles, liposomes, and intranasal formulations, are being actively researched to enhance the delivery of donepezil to the brain and reduce systemic side effects. The incorporation of deuterated analogs like this compound into these advanced delivery platforms represents a logical and innovative next step in preclinical research.
The rationale for this combination is twofold:
Synergistic Pharmacokinetic Enhancement: The delivery system provides the spatial targeting (getting the drug to the brain), while the deuterated payload provides temporal control (slowing its breakdown once it arrives). This could lead to a more sustained therapeutic effect at the target site, potentially allowing for lower or less frequent dosing. nih.gov
Advanced Research and Development Tool: In a preclinical setting, using a deuterated analog within a delivery system can help researchers precisely track the drug's fate. Isotope-labeled molecules can serve as biological tracers to better understand metabolic pathways and localize drug metabolites. mdpi.com This allows for the clear differentiation of the drug released from the carrier versus the carrier itself, providing invaluable data on release kinetics, biodistribution, and the stability of the drug-carrier complex in vivo.
Preclinical studies could be designed to compare a nanoparticle carrier delivering this compound versus one delivering standard donepezil to quantify the in-vivo benefits of slowing metabolism directly at the site of action.
Exploration of Deuterium (B1214612) Labeling for Investigating Drug Resistance Mechanisms (hypothetical, if applicable to Donepezil)
While "drug resistance" is not a classical feature of donepezil therapy, a gradual decline in efficacy over time can occur. One contributing factor could be alterations in the patient's drug metabolism, leading to faster clearance and lower drug exposure at the target. Deuterium labeling offers a sophisticated method to hypothetically investigate these mechanisms.
Donepezil is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The C-D bond is stronger than the C-H bond, making it more resistant to cleavage by these enzymes. nih.gov This kinetic isotope effect can be exploited as a research tool.
A hypothetical study could involve:
Investigating Metabolic Shifts: If a patient's response to donepezil diminishes over time, it could be due to an upregulation of certain CYP enzymes. By administering this compound, researchers could determine if the metabolic slowdown caused by deuteration is sufficient to restore therapeutic exposure. This would provide evidence that altered metabolism is a key factor in the reduced efficacy.
Identifying Stable vs. Labile Positions: Deuterating different positions on the donepezil molecule and observing the resulting pharmacokinetic changes can help map the "soft spots" most susceptible to metabolic attack, providing insights that could inform the design of future, more robust drugs. nih.gov
This approach transforms this compound from a simple analog into a probe for dissecting the complexities of drug metabolism and its role in therapeutic response.
Methodological Advancements in Synthesis and Analysis of Deuterated Donepezil Analogues
Continued progress in the future applications of this compound relies on the ongoing development of efficient and precise methods for its synthesis and analysis.
Synthesis: Recent advancements have moved towards more efficient deuteration processes. A patent for deuterated donepezil derivatives outlines a synthetic scheme involving the reaction of an optionally-deuterated indanone with a pyridine (B92270) carboxaldehyde, followed by hydrogenation and alkylation with a deuterated or non-deuterated benzyl (B1604629) bromide. google.com Another innovative approach involves the direct α-deuteration of donepezil using a Lewis acid catalyst and heavy water (D₂O), which allows for the targeted placement of deuterium on the carbon atom adjacent to the carbonyl group. researchgate.net These methods provide pathways to create specific isotopologues of donepezil for tailored research applications.
Analysis: The analysis of deuterated compounds requires sensitive and specific techniques. The gold standard for quantifying deuterated donepezil in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). In these methods, a deuterated analog, such as Donepezil-d4, is often used as an ideal internal standard for the quantification of the non-deuterated drug, as it co-elutes and has nearly identical ionization efficiency but is distinguishable by its mass. researchgate.net Other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the exact location and extent of deuterium incorporation in the synthesized molecules. nih.govrawdatalibrary.net
The table below summarizes key analytical methods applicable to the study of deuterated donepezil.
| Analytical Method | Application for Deuterated Donepezil | Key Information Provided |
|---|---|---|
| UPLC-MS/MS | Quantification of this compound in biological samples (plasma, tissue). | Precise concentration for pharmacokinetic and biodistribution studies. |
| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation and purity assessment. | Exact mass measurement to confirm isotopic composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of newly synthesized analogs. | Determination of the specific sites and degree of deuterium incorporation. |
| PET Imaging | In-vivo visualization and quantification (if radiolabeled). | Brain penetration, target engagement, and distribution of the tracer. |
Q & A
Q. What is the pharmacological rationale for using Donepezil-d5 in acetylcholinesterase (AChE) inhibition studies?
this compound, a deuterium-labeled analog of Donepezil, is primarily used to study the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Donepezil in preclinical assays. Its deuterium substitution stabilizes the molecule against metabolic degradation, enabling precise tracking of drug distribution and metabolism in vivo . The IC50 values for Donepezil (6.7–11.6 nM against human AChE) remain critical for benchmarking deuterated analogs in enzyme inhibition assays .
Q. How should researchers validate the isotopic purity of this compound in analytical workflows?
Isotopic purity (>98%) must be confirmed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. For LC-MS quantification, ensure baseline separation of this compound from non-deuterated Donepezil and other isotopologues (e.g., Donepezil-d4). Calibration curves using certified reference standards (e.g., HY-14566S1) are essential to minimize quantification errors .
Q. What experimental design considerations are critical when using this compound as an internal standard?
- Matrix Effects: Validate recovery rates in biological matrices (e.g., plasma, cerebrospinal fluid) using spiked samples.
- Stability: Assess deuterium retention under storage conditions (e.g., -80°C vs. room temperature) to avoid isotopic exchange.
- Cross-Reactivity: Confirm that deuterium labeling does not alter antibody binding in immunoassays .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data between Donepezil and this compound?
Discrepancies often arise from differences in cytochrome P450 (CYP) enzyme interactions. Use in vitro microsomal assays with human liver microsomes to compare intrinsic clearance rates. Deuterium isotope effects (DIEs) may reduce metabolic clearance by up to 30%, but this varies with the position of deuteration. Pair these assays with in vivo PK studies in rodent models to validate findings .
Q. What methodologies are recommended for correlating AChE inhibition with this compound pharmacokinetics in Alzheimer’s disease models?
- Dose-Response Curves: Administer this compound at 1–10 mg/kg in transgenic mice (e.g., APP/PS1) and measure brain AChE activity via Ellman’s assay.
- PK/PD Modeling: Use nonlinear mixed-effects modeling (NONMEM) to link plasma concentrations (target: 15.6–50.6 ng/mL for 50–90% AChE inhibition) to cognitive outcomes (e.g., Morris Water Maze performance) .
Q. How can isotopic labeling (e.g., this compound) improve the detection limits of Donepezil in human biofluids?
Deuterated analogs reduce ion suppression in LC-MS/MS by shifting mass-to-charge (m/z) ratios away from endogenous compounds. For example, this compound (m/z 390.2 → 202.1) avoids interference from phospholipids that affect non-deuterated Donepezil (m/z 380.1 → 91.0). Validate with a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma .
Q. What statistical approaches address variability in AChE inhibition data across species (e.g., bovine vs. human)?
- Species-Specific IC50 Normalization: Adjust for interspecies differences in AChE enzyme structure using recombinant human AChE.
- Meta-Analysis: Pool data from multiple studies (e.g., IC50 ranges: 6.7–11.6 nM) and apply random-effects models to estimate pooled inhibition efficacy .
Methodological Guidelines
Q. How to ensure reproducibility in deuterated compound studies?
- Documentation: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Report deuteration positions (e.g., HY-B0034S labels d5 at specific methyl groups) and synthetic routes .
- Independent Replication: Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .
Q. What are the ethical considerations in using deuterated compounds in animal studies?
- 3Rs Compliance: Justify deuterium use via pilot studies demonstrating reduced animal numbers (e.g., fewer PK timepoints due to enhanced drug stability).
- Data Transparency: Disclose deuterium-related toxicity risks (e.g., rare isotopic hepatotoxicity) in institutional review board (IRB) submissions .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s blood-brain barrier (BBB) penetration efficiency?
Variations may stem from differences in BBB models (e.g., in vitro hCMEC/D3 monolayers vs. in vivo microdialysis). Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
